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Compound of Interest

Compound Name: Nicotianamine

Cat. No.: B015646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nicotianamine Synthase (NAS)

gene's function across various species, with a focus on plants and fungi. The information

presented is curated from experimental data to facilitate a deeper understanding of this crucial

enzyme's role in metal homeostasis and its potential applications.

Quantitative Data Comparison
The following tables summarize the available quantitative data on Nicotianamine Synthase

(NAS) activity and the impact of its overexpression on nicotianamine (NA) and metal

accumulation. Direct comparative data for enzyme kinetics (Km, Vmax) and standardized

quantitative gene expression across a wide range of species are limited in the current

literature.

Table 1: Specific Activity of Nicotianamine Synthase (NAS) Across Species
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Species Enzyme
Specific Activity
(nkat/mg protein)

Comments

Neurospora crassa

(Fungus)
NcNAS 0.51 - 0.81

Possesses a core-

NAS domain without a

C-terminal extension,

which may contribute

to its higher activity

compared to some

plant NAS proteins.[1]

Physcomitrium patens

(Moss)
PpNAS 0.21 - 0.37

Similar to fungal NAS,

it lacks the C-terminal

extension found in

many higher plant

NAS proteins.[1]

Arabidopsis thaliana

(Dicot Plant)
AtNAS1 < 0.05

The low in vitro

activity is suggested

to be due to an

autoinhibitory C-

terminal domain.[1]

Leucaena

leucocephala (Dicot

Plant)

LlNAS Vmax = 27.5 µM/h

This value was

obtained in a coupled

assay with SAM-

synthetase and MTA-

nucleosidase,

indicating the potential

for higher activity

when the substrate is

efficiently supplied

and byproducts are

removed.[2]

Table 2: Effects of NAS Overexpression on Nicotianamine (NA), Iron (Fe), and Zinc (Zn)

Concentrations in Transgenic Plants
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Species Transgene Tissue
Fold
Increase in
NA

Fold
Increase in
Fe

Fold
Increase in
Zn

Oryza sativa

(Rice)
OsNAS1-3 Seed 9.3 3.5 2.2

Oryza sativa

(Rice)
OsNAS1 Seed 5.2 2.3 5.5

Oryza sativa

(Rice)

HvNAS1

(from Barley)

Polished

Seed
10.6 - -

Solanum

tuberosum

(Potato)

AtNAS1 (from

A. thaliana)
Tuber - 2.4 1.5

Note: "-" indicates data not available in the cited sources.

Experimental Protocols
Heterologous Expression and Purification of
Nicotianamine Synthase (NAS)
This protocol describes a general workflow for producing and purifying recombinant NAS

protein for in vitro studies.

Objective: To obtain pure and active NAS enzyme for biochemical characterization.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with an affinity tag (e.g., pET vector with a His-tag)

LB broth and appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)
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Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT,

protease inhibitors)

Ni-NTA affinity chromatography column

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

Size-exclusion chromatography column

Protein storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol)

Procedure:

Cloning: Subclone the full-length coding sequence of the desired NAS gene into the

expression vector.

Transformation: Transform the expression plasmid into the E. coli expression strain.

Expression: a. Grow a starter culture of the transformed E. coli overnight at 37°C in LB broth

with the appropriate antibiotic. b. Inoculate a larger volume of LB broth with the starter

culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by

adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower

temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis

buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by

centrifugation to remove cell debris.

Affinity Chromatography: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged

NAS protein with elution buffer.

Size-Exclusion Chromatography (Optional but Recommended): a. Concentrate the eluted

protein. b. Load the concentrated protein onto a size-exclusion chromatography column to

further purify the protein and remove aggregates.
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Protein Quantification and Storage: a. Determine the protein concentration using a standard

method (e.g., Bradford assay). b. Assess purity by SDS-PAGE. c. Store the purified protein in

storage buffer at -80°C.

In Vitro Nicotianamine Synthase (NAS) Enzyme Activity
Assay (Continuous Spectrophotometric Method)
This protocol is adapted from a method that couples the production of S-adenosylmethionine

(SAM) byproducts to a change in absorbance.[1]

Objective: To quantitatively measure the enzymatic activity of purified NAS.

Principle: NAS catalyzes the formation of one molecule of nicotianamine (NA) from three

molecules of SAM, releasing three molecules of 5'-methylthioadenosine (MTA). MTA is then

converted to adenine by MTA nucleosidase (MtnN). Adenine is subsequently deaminated to

hypoxanthine by adenine deaminase (AdeD), which results in a decrease in absorbance at 265

nm.

Materials:

Purified NAS enzyme

Purified MTA nucleosidase (MtnN)

Purified Adenine Deaminase (AdeD)

S-adenosylmethionine (SAM) solution

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading at 265 nm

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube or well of a 96-well plate, prepare

the reaction mixture containing assay buffer, MtnN, and AdeD.
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Enzyme Addition: Add the purified NAS enzyme to the reaction mixture. Include a control

reaction without the NAS enzyme to measure the background rate.

Initiation of Reaction: Start the reaction by adding the SAM solution.

Spectrophotometric Measurement: Immediately place the plate or cuvette in the

spectrophotometer and monitor the decrease in absorbance at 265 nm over time.

Calculation of Activity: Calculate the rate of the reaction from the linear portion of the

absorbance versus time plot. The specific activity can be calculated using the molar

extinction coefficient of adenine and the concentration of the NAS enzyme.

Quantification of Nicotianamine (NA) in Plant Tissues by
HPLC
This protocol outlines a general procedure for the extraction and quantification of NA from plant

samples.

Objective: To determine the concentration of NA in various plant tissues.

Materials:

Plant tissue (fresh or freeze-dried)

Liquid nitrogen

Extraction solvent (e.g., methanol:water, 80:20, v/v)

Internal standard (optional, for improved quantification)

Derivatization agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate

(FMOC))

HPLC system with a fluorescence or UV detector

C18 reverse-phase HPLC column

Mobile phase solvents (e.g., acetonitrile and a buffer solution)
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NA standard for calibration curve

Procedure:

Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to

quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and

pestle or a tissue lyser.

Extraction: a. Weigh the powdered tissue and add a defined volume of extraction solvent. b.

Vortex or sonicate the mixture to ensure thorough extraction. c. Centrifuge the mixture to

pellet the debris. d. Collect the supernatant containing the extracted metabolites.

Derivatization (if required by the detection method): a. Mix a specific volume of the extract

with the derivatization agent according to the manufacturer's protocol. This step is necessary

to make NA detectable by fluorescence.

HPLC Analysis: a. Inject the derivatized (or underivatized) sample into the HPLC system. b.

Separate the components using a C18 column with a suitable gradient of the mobile phase.

c. Detect the NA peak using the fluorescence or UV detector at the appropriate wavelength.

Quantification: a. Generate a standard curve by running known concentrations of the NA

standard. b. Determine the concentration of NA in the samples by comparing their peak

areas to the standard curve.

Visualizations
Nicotianamine Biosynthesis and Metal Transport
Pathway
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Nicotianamine Biosynthesis
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Caption: Biosynthesis of nicotianamine and its role in metal transport.

Experimental Workflow for Functional Characterization
of a Novel NAS Gene
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In Vitro Characterization In Vivo Functional Analysis

Identify Putative NAS Gene
(Sequence Homology)

Phylogenetic Analysis Conserved Domain Analysis Cloning and Heterologous
Expression

Gene Expression Analysis
(qRT-PCR)

Generation and Phenotyping
of Mutants (e.g., CRISPR)

Overexpression and
Phenotypic Analysis

Protein Purification

Enzyme Activity Assay

Kinetic Parameter
Determination (Km, Vmax)

Metal Content Analysis
(ICP-MS)

Nicotianamine Quantification
(HPLC/LC-MS)

Click to download full resolution via product page

Caption: Workflow for the functional characterization of a novel NAS gene.
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Logical Relationship of NAS Genes in Graminaceous vs.
Non-graminaceous Plants

All Plants

Non-graminaceous Plants (e.g., Arabidopsis, Tomato) Graminaceous Plants (e.g., Rice, Barley, Maize)

NAS Gene -> Nicotianamine (NA)
-> Intracellular Metal Homeostasis

(Fe, Zn, Cu, Ni, Mn)

NA -> Long-distance transport
of metals via phloem

NA as a precursor for
Phytosiderophore (PS) biosynthesis

PS secretion into rhizosphere

Fe(III)-PS complex uptake by roots

Click to download full resolution via product page

Caption: Divergent roles of Nicotianamine Synthase in different plant lineages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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